molecular formula C15H17ClN2O3S B2412542 (Z)-2-(4-chlorobenzoyl)-3-(2,2-dimethoxyethylamino)-3-methylsulfanylprop-2-enenitrile CAS No. 866009-19-0

(Z)-2-(4-chlorobenzoyl)-3-(2,2-dimethoxyethylamino)-3-methylsulfanylprop-2-enenitrile

Cat. No. B2412542
CAS RN: 866009-19-0
M. Wt: 340.82
InChI Key: YAHNZACAQQNAJT-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-chlorobenzoyl)-3-(2,2-dimethoxyethylamino)-3-methylsulfanylprop-2-enenitrile is a useful research compound. Its molecular formula is C15H17ClN2O3S and its molecular weight is 340.82. The purity is usually 95%.
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Scientific Research Applications

  • Molecular Structure Analysis : Studies have been conducted to understand the molecular structure and reactivity of compounds with similar structures to the specified chemical. For instance, research on (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile, which shares some structural similarities, has been explored to understand its low reactivity and zwitterionic nature in both solid and solution states (Jasiński et al., 2016).

  • Synthesis of Heterocyclic Systems : These compounds have been utilized in the synthesis of various heterocyclic systems. For example, research demonstrates the use of related compounds for the synthesis of methyl 2-acetylamino-3-dimethylaminopropenoate and its application in creating heterocyclic compounds (Kralj et al., 1997).

  • Study of Isomers and Conformers : Research on the isomers and conformers of similar push-pull enamines, such as 3-dimethylamino-2-acetyl propenenitrile, has been conducted using spectroscopic methods and ab initio calculations. This helps in understanding the structural properties of these compounds (Pigošová et al., 2005).

  • Synthesis of Phthalocyanines : Similar compounds have been used in the synthesis of novel metal-free and metal-containing phthalocyanines. These compounds are then modified for various applications, including in the field of materials science (Gürsoy et al., 2001).

  • Optical and Electronic Properties : The synthesis and study of novel chalcone derivative compounds, which are structurally related, have been conducted to explore their nonlinear optical properties, suggesting potential use in optical device applications (Rahulan et al., 2014).

  • Photophysical Properties and Molecular Structures : Investigations into the photophysical properties and molecular structures of α,β-unsaturated acrylonitrile derivatives have been carried out. This includes studying their frontier orbitals, which is crucial for understanding their electronic properties (Percino et al., 2016).

properties

IUPAC Name

(Z)-2-(4-chlorobenzoyl)-3-(2,2-dimethoxyethylamino)-3-methylsulfanylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-20-13(21-2)9-18-15(22-3)12(8-17)14(19)10-4-6-11(16)7-5-10/h4-7,13,18H,9H2,1-3H3/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHNZACAQQNAJT-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=C(C#N)C(=O)C1=CC=C(C=C1)Cl)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CN/C(=C(\C#N)/C(=O)C1=CC=C(C=C1)Cl)/SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(Z)-4-chlorobenzoyl]-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)prop-2-enenitrile

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